1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione
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Overview
Description
1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multi-step organic synthesis techniques. One common method includes the condensation of 3-amino-5-methylisoxazole with suitable aldehydes and subsequent cyclization reactions . Industrial production methods often employ metal-free synthetic routes to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the isoxazole ring, using reagents like halides or amines
Major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione can be compared with other similar compounds, such as:
N-(5-methylisoxazol-3-yl)malonamide: This compound shares the isoxazole ring but differs in its overall structure and properties.
N-(5-methylisoxazol-3-yl)oxalamide: Another similar compound with distinct structural features and applications.
The uniqueness of 1’-(5-Methylisoxazol-3-yl)-[1,3’-bipyrrolidine]-2’,5’-dione lies in its specific combination of the isoxazole ring with the bipyrrolidine moiety, which imparts unique chemical and biological properties.
Properties
CAS No. |
89143-24-8 |
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Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H15N3O3/c1-8-6-10(13-18-8)15-11(16)7-9(12(15)17)14-4-2-3-5-14/h6,9H,2-5,7H2,1H3 |
InChI Key |
JOZDSBUQVWXBSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)CC(C2=O)N3CCCC3 |
Origin of Product |
United States |
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